Product packaging for Trichoflectin(Cat. No.:CAS No. 203257-87-8)

Trichoflectin

Cat. No.: B1237355
CAS No.: 203257-87-8
M. Wt: 298.29 g/mol
InChI Key: QBKJTHVGHONHOD-LAQIPUCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichoflectin is a bioactive azaphilone compound isolated from the ascomycete fungus Trichopezizella nidulus . This fungal polyketide features the characteristic isochroman scaffold with a pyrone–quinone bicyclic core, common to the deflectin series of azaphilones . Its molecular formula is C 17 H 14 O 5 , with a molecular weight of 298.2940 Da . Research-grade this compound is of significant interest in natural product chemistry and microbiology. Studies have demonstrated that it exhibits notable antimicrobial activity . A key mechanism of its bioactivity is the inhibition of dihydroxynaphthalene (DHN) melanin biosynthesis in fungi , a pathway critical to the virulence and pathogenicity of many fungal species. This makes this compound a valuable tool for probing fungal biology and developing novel antifungals. The first stereodivergent chemoenzymatic synthesis of this compound was achieved in 2019, providing access to enantioenriched material that enabled the confirmation of its absolute configuration . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B1237355 Trichoflectin CAS No. 203257-87-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

203257-87-8

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

(6aS)-9-acetyl-6a-methyl-3-[(E)-prop-1-enyl]furo[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C17H14O5/c1-4-5-11-6-10-7-13(19)17(3)15(12(10)8-21-11)14(9(2)18)16(20)22-17/h4-8H,1-3H3/b5-4+/t17-/m1/s1

InChI Key

QBKJTHVGHONHOD-LAQIPUCWSA-N

SMILES

CC=CC1=CC2=CC(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)[C@@]3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C

Canonical SMILES

CC=CC1=CC2=CC(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C

Synonyms

trichoflectin

Origin of Product

United States

Biosynthesis of Trichoflectin

The biosynthesis of azaphilones like trichoflectin originates from polyketide pathways. These pathways involve the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization and oxidation, to generate the final complex structure.

FAD-dependent monooxygenases (FDMOs) play a crucial role in the biosynthesis of many complex natural products, including azaphilones. In the context of this compound synthesis, specific enzymes like AzaH and AfoD have been identified and utilized in chemoenzymatic approaches. These enzymes catalyze key dearomatization steps, which are critical for constructing the core scaffold of the molecule. nih.govumich.edu The stereodivergent nature of these enzymes allows for the selective synthesis of different stereoisomers of the azaphilone core, which was instrumental in the correct assignment of this compound's absolute configuration. nih.gov

Chemical and Chemoenzymatic Synthesis of Trichoflectin

Strategic Retrosynthetic Analyses of Trichoflectin

The design of a successful synthesis for a complex molecule like this compound begins with a sound retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, more readily available starting materials. For this compound, a central strategy involves the disconnection of the butenolide ring. This leads to a key bicyclic intermediate, which can be further simplified. The retrosynthetic plan envisions that the butenolide ring of this compound can be formed via an intramolecular Knoevenagel condensation. This key step would follow the acylation of a bicyclic precursor. The crucial C7 stereocenter is proposed to be established through a stereoselective oxidative dearomatization of an enone intermediate. This biomimetic approach, which mimics natural synthetic pathways, is advantageous as it allows for the installation of structural complexity through well-established arene functionalization methods before the creation of the bicyclic core.

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved through multi-step sequences that validate the proposed retrosynthetic strategies. These approaches hinge on the successful execution of several key chemical transformations.

Oxidative Dearomatization in Azaphilone Synthesis

A cornerstone of modern azaphilone synthesis is the oxidative dearomatization of phenolic compounds to generate the characteristic pyranoquinone bicyclic core. Historically, this transformation has been accomplished using stoichiometric oxidants like hypervalent iodine reagents or lead tetraacetate. While effective, these methods often require harsh conditions and superstoichiometric amounts of both the oxidant and any chiral ligands, limiting their efficiency and enantioselectivity. The development of catalytic and highly enantioselective methods for this key reaction has been a significant focus in the field. In the context of this compound synthesis, the oxidative dearomatization of a resorcinol (B1680541) intermediate is a critical step in forming the azaphilone scaffold.

Knoevenagel Condensation in this compound Ring Formation

The final ring-forming step in the synthesis of this compound is a Knoevenagel condensation. This classic organic reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. In the synthesis of this compound, an intramolecular Knoevenagel condensation is employed to construct the butenolide ring. This is achieved by first acylating the bicyclic intermediate with an acylketene, which then undergoes spontaneous cyclization to yield the final this compound structure. This reaction proceeds in high yield and demonstrates the power of the Knoevenagel condensation in complex natural product synthesis.

Chemoenzymatic Stereodivergent Synthesis of this compound

A groundbreaking advancement in the synthesis of this compound has been the development of chemoenzymatic strategies. This approach merges the precision of enzymatic catalysis with the versatility of traditional organic synthesis, offering a powerful and stereoselective route to the natural product and its enantiomer.

Identification and Application of Biocatalysts (e.g., AzaH, AfoD)

The key to the chemoenzymatic synthesis of this compound lies in the use of flavin-dependent monooxygenases (FDMOs), specifically AzaH and AfoD. These enzymes were identified through sequence similarity network (SSN) analysis and were found to catalyze the oxidative dearomatization of the enone precursor with complementary stereoselectivity. AzaH produces the (R)-configured azaphilone scaffold, which leads to the synthesis of (S)-trichoflectin, while AfoD yields the (S)-enantiomer, enabling access to (R)-trichoflectin.

This stereodivergent approach, where either enantiomer of the target molecule can be accessed by selecting the appropriate biocatalyst, is a significant advantage. The enzymatic reactions are highly efficient, proceeding with excellent yields and enantiomeric excess (>99% ee). The ability to access both enantiomers of this compound through this chemoenzymatic method has been instrumental in the structural reassignment of the natural product.

The chemoenzymatic synthesis of this compound showcases the transformative potential of biocatalysis in complex molecule synthesis. By harnessing the exquisite selectivity of enzymes like AzaH and AfoD, chemists can overcome long-standing challenges in stereocontrol and develop more efficient and elegant synthetic routes to valuable natural products.

Table of Key Synthetic Steps and Reagents

StepReaction TypeKey Reagents/CatalystsProduct
Intermediate SynthesisMultistep organic synthesisVariousEnone precursor
Oxidative DearomatizationBiocatalytic oxidationAzaH or AfoD, NADPH recycling systemChiral azaphilone bicycle
AcylationAcylationAcylketene precursorAcylated intermediate
Ring FormationIntramolecular Knoevenagel Condensation---This compound

Table of Biocatalysts and their Stereoselectivity

BiocatalystEnzyme ClassStereochemical Outcome
AzaHFlavin-dependent monooxygenase(R)-azaphilone intermediate
AfoDFlavin-dependent monooxygenase(S)-azaphilone intermediate

Control of Stereoselectivity in this compound Synthesis

The precise control of stereochemistry is a critical challenge in the synthesis of complex natural products like this compound, which possesses a fully substituted chiral carbon at the C7 position. Chemoenzymatic strategies, leveraging the inherent stereoselectivity of enzymes, have emerged as powerful tools to address this challenge, offering access to specific stereoisomers that are often difficult to obtain through traditional chemical methods.

A key breakthrough in the stereocontrolled synthesis of this compound was the application of flavin-dependent monooxygenases (FDMOs). These enzymes catalyze the oxidative dearomatization of resorcinol-type precursors, a crucial step that establishes the C7 stereocenter. Researchers have successfully utilized a pair of stereodivergent FDMOs, AzaH and AfoD, to achieve the synthesis of both enantiomers of this compound.

The enzyme AzaH exhibits remarkable (R)-selectivity, while AfoD demonstrates complementary (S)-selectivity in the dearomatization of a common enone intermediate. This stereodivergent approach allows for the synthesis of either (S)-trichoflectin or (R)-trichoflectin by selecting the appropriate enzyme for the key dearomatization step.

For instance, the synthesis of (S)-trichoflectin begins with the dearomatization of enone 19 using AzaH, which yields the (R)-configured azaphilone scaffold 18 with excellent enantiomeric excess (>99% ee) and in high yield (96%). Subsequent acylation and an intramolecular Knoevenagel condensation complete the synthesis of (S)-trichoflectin. Conversely, employing AfoD under similar conditions would lead to the (S)-configured bicyclic intermediate, providing a pathway to (R)-trichoflectin.

The stereoselectivity of these FDMOs is attributed to specific residues within their active sites. Studies involving site-directed mutagenesis, such as the AfoD Y118F variant, have shown a significant decrease in enantiomeric excess, highlighting the crucial role of the tyrosine residue in dictating the stereochemical outcome of the reaction. This understanding of the structural basis for stereocontrol is vital for the rational selection and engineering of enzymes for targeted synthetic applications.

The ability to access both enantiomers of this compound through this chemoenzymatic strategy has been instrumental in the stereochemical reassignment of the natural product. By comparing the optical rotation and circular dichroism (CD) spectra of the synthesized enantiomers with the isolated natural product, the absolute configuration of this compound was definitively established.

Table 1: Stereoselective Enzymatic Dearomatization in this compound Synthesis

EnzymeSubstrateProduct ConfigurationEnantiomeric Excess (ee)YieldReference
AzaHEnone 19 (R)-18 >99%96%
AfoDEnone 19 (S)-18 High83% conversion
AzaHModel Substrate S9(R)-S10>99%-
AfoDModel Substrate S9(S)-S1098%-

Substrate Selectivity in Enzymatic Transformations

Substrate selectivity is a cornerstone of enzymatic catalysis, enabling enzymes to recognize and transform specific molecules within a complex mixture. This selectivity is harnessed in the chemoenzymatic synthesis of this compound and related azaphilone natural products to direct reaction pathways and achieve specific structural outcomes.

In the context of this compound synthesis, flavin-dependent monooxygenases (FDMOs) like AzaH and AfoD not only exhibit high stereoselectivity but also a degree of substrate promiscuity, accepting a range of resorcinol derivatives. However, their efficiency and selectivity can be influenced by the structure of the substrate.

To identify a suitable common intermediate for the divergent synthesis of azaphilone natural products, a focused library of substrates was screened. This screening revealed that an enone substrate was efficiently dearomatized by both AzaH and AfoD, making it an ideal branching point in the synthetic route. The conversion rates for this enone were high with both enzymes, demonstrating their ability to accommodate this specific substrate.

Furthermore, the substrate selectivity of enzymes can be exploited to control the formation of either linear or angular tricyclic cores, a common structural variation in azaphilone natural products. While the synthesis of this compound favors the angular product, other enzymatic systems can be tuned to produce linear scaffolds. This is achieved through the interplay of substrate equilibrium and the substrate selectivity of the enzymes involved.

For example, in a two-enzyme system involving an FDMO and an acyltransferase (AT), the AT can selectively acylate one form of an intermediate that exists in equilibrium. This selective acylation then dictates the outcome of the subsequent cyclization, leading to the preferential formation of the linear azaphilone core. This strategy highlights how the substrate selectivity of an enzyme can be a powerful tool for controlling complex chemical transformations and accessing diverse molecular architectures.

The development of chemoenzymatic strategies relies on identifying enzymes with the desired substrate scope and selectivity. Techniques like sequence similarity networking (SSN) have been employed to explore the vast sequence space of enzyme families, such as the FDMOs, to identify new biocatalysts with complementary reactivity and selectivity. This approach accelerates the discovery of enzymes suitable for specific synthetic challenges, expanding the biocatalytic toolbox for the synthesis of complex molecules like this compound.

Table 2: Substrate Scope of FDMOs in Azaphilone Synthesis

EnzymeSubstrateConversionProductReference
AfoDEnone 177 83%(S)-178
AzaHEnone 177 95%(R)-178
AzaHMethyl Ketone 21 HighBicyclic product 22
AfoDMethyl Ketone 21 Accepted-

Molecular Mechanisms of Trichoflectin Biological Action

Inhibition of Dihydroxynaphthalene (DHN)-Melanin Biosynthesis in Fungi

One of the primary and most significant biological actions of Trichoflectin is its ability to inhibit the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi. DHN-melanin is a dark pigment crucial for the survival and virulence of many pathogenic fungi. This pathway is distinct to fungi and is not present in mammals, making it an attractive target for antifungal therapies. The inhibition of this pathway by compounds like this compound leads to a lack of melanin (B1238610) production, which has cascading effects on fungal biology and pathogenicity.

Disruption of Fungal Appressoria Formation

A direct consequence of inhibiting DHN-melanin synthesis is the disruption of the formation and function of appressoria. An appressorium is a specialized infection cell developed by many plant pathogenic fungi to penetrate the host's surface. The proper maturation of an appressorium involves the deposition of a melanin layer in its cell wall. This layer provides structural rigidity and is essential for generating the immense turgor pressure required to mechanically breach the host's cuticle.

By blocking the production of DHN-melanin, this compound prevents the proper melanization of the appressorium wall. This leads to structurally compromised appressoria that are unable to build up the necessary internal pressure for host penetration, effectively halting the infection process at a very early stage.

Implications for Fungal Pathogenicity and Disease Prevention

The ability of this compound to disrupt appressoria formation has significant implications for controlling fungal diseases, particularly in plants. Since the formation of a melanized appressorium is a prerequisite for successful host invasion by major plant pathogens like Magnaporthe grisea and Colletotrichum species, its inhibition can prevent the onset of disease. The failure to form a functional appressorium means the fungus cannot penetrate the host tissue, thus losing its pathogenicity. This mechanism makes DHN-melanin biosynthesis inhibitors, including this compound, valuable tools for disease prevention in agriculture.

Antimicrobial Activity Mechanisms of this compound

Beyond its specific action on melanin synthesis, this compound also exhibits broader antimicrobial properties. This activity is a common feature among azaphilone compounds, which are known for a wide range of biological effects, including antibacterial and antifungal actions.

Spectrum of Activity Against Microorganisms

This compound has demonstrated activity against both fungi and bacteria. Laboratory tests have quantified its potency through the measurement of Minimum Inhibitory Concentrations (MICs). While detailed data is specific to the foundational study, the compound showed notable effects against various microbial species.

Target MicroorganismTypeActivity
Bacillus brevisBacteriumActive
Bacillus subtilisBacteriumActive
Micrococcus luteusBacteriumActive
Nematospora coryliFungusActive
Saccharomyces cerevisiaeFungusActive
Paecilomyces variotiiFungusActive
This table is based on data reported in the initial isolation and characterization of this compound. The term "Active" indicates that an inhibitory effect was observed.

Cellular Targets and Pathways Affected by this compound

The precise cellular targets of this compound's broad antimicrobial action are not as clearly defined as its effect on DHN-melanin. However, the mechanisms of other antimicrobial compounds can offer general insights. Antimicrobials often work by inhibiting essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis, or by disrupting cell membrane integrity. For azaphilones, their reactivity can lead to interactions with various cellular nucleophiles, including proteins, which could explain their broad bioactivity. The specific pathways in bacteria or non-melanin-producing fungi that are inhibited by this compound require further detailed investigation.

Comparative Analysis with Other Bioactive Azaphilones

This compound was isolated alongside two other known azaphilone compounds: 6-deoxy-7-O-demethyl-3,4-anhydrofusarubin and 6-deoxy-3,4-anhydrofusarubin. All three compounds demonstrated the ability to inhibit DHN-melanin biosynthesis and showed antimicrobial activity. This suggests a shared mechanism of action related to their common chemical scaffold. This compound is structurally classified as belonging to the deflectin series of azaphilones.

CompoundClassKey Reported Biological Activity
This compound Azaphilone (Deflectin series)Inhibition of DHN-melanin biosynthesis; Antimicrobial
6-deoxy-7-O-demethyl-3,4-anhydrofusarubin Azaphilone (Fusarubin)Inhibition of DHN-melanin biosynthesis; Antimicrobial
6-deoxy-3,4-anhydrofusarubin Azaphilone (Fusarubin)Inhibition of DHN-melanin biosynthesis; Antimicrobial
This table compares this compound with the co-isolated compounds from Trichopezizella nidulus, highlighting their shared activities.

The bioactivity of this group of compounds underscores the potential of azaphilones as a source of specialized metabolites with valuable applications in medicine and agriculture.

Structural Biology and Stereochemical Characterization of Trichoflectin

Azaphilone Core Structure and Unique Features of Trichoflectin

Azaphilones are distinguished by a highly oxygenated pyranoquinone bicyclic core. This core structure, also known as an isochromene, is a key feature of the azaphilone class of compounds. A notable characteristic of many azaphilones is the presence of a quaternary chiral center, which can exist in either an R or S configuration.

This compound is classified as an angular tricyclic azaphilone. Its structure is built upon the fundamental azaphilone framework, featuring the typical oxygenated pyranoquinone bicyclic system. First isolated in 1998, this compound has been noted for its moderate antimicrobial properties and its ability to inhibit DHN-melanin biosynthesis in certain fungi.

Determination and Reassignment of Absolute Configuration

The precise determination of the absolute configuration of stereocenters in a molecule is a fundamental aspect of its chemical characterization. For this compound, a combination of analytical techniques has been employed, leading to a reassignment of its originally reported absolute configuration.

Optical rotation is a chiroptical property that measures the rotation of plane-polarized light by a chiral substance. It has been a foundational tool in the initial assignment and subsequent reassignment of this compound's stereochemistry. Initially, the absolute configuration at the C7 stereocenter of this compound was assigned based on its optical rotation. However, further chemoenzymatic synthesis and analysis provided enantioenriched samples of this compound, allowing for more precise optical rotation measurements.

The synthesis of both enantiomers of a related scaffold and subsequent measurement of their optical rotations were pivotal. It was discovered that the sign of the optical rotation was a critical indicator for the correct stereochemical assignment. This led to the proposal that the natural product's structure should be revised. While optical rotation is a powerful tool, it has been found that for azaphilones, the electronic properties of the core and the presence of other stereocenters can significantly influence the optical rotation, making reliance on this method alone potentially misleading.

CompoundReported Configuration (Original)Measured Optical RotationReassigned Configuration
This compoundR-47.4S
(+)-Trichoflectin--S
(R)-17--47.4R

Data sourced from chemoenzymatic synthesis and analysis studies.

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. CD spectroscopy has been instrumental in the stereochemical elucidation of this compound.

The CD spectrum of synthetically produced (+)-trichoflectin was compared with calculated spectra, which showed a good correlation and supported the stereochemical reassignment. The similarity in the CD spectra between this compound and related compounds like deflectin-1a further corroborated the structural revisions. The agreement in the sign of the Cotton effects observed in the CD spectra of synthetic and natural samples provided strong evidence for the correct absolute configuration.

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous proof of its absolute configuration. This technique was crucial in the final confirmation of this compound's stereochemistry.

An X-ray crystal structure was obtained for the synthetically produced (+)-trichoflectin. This analysis unequivocally confirmed that the absolute configuration at the C7 position is S, which contradicted the original assignment. This definitive structural data was the cornerstone for the reassignment of the absolute configuration of this compound.

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Isomeric Forms and Their Biological Relevance (e.g., R- and S-configurations)

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of chiral molecules like this compound, the different spatial arrangements of its enantiomers (R- and S-configurations) can lead to significantly different biological activities.

The biological activity of many natural products is highly dependent on their specific isomeric form. For azaphilones, both R- and S-configurations at the C7 stereocenter are found in nature, and these different isomers can exhibit distinct biological properties. The ability to selectively synthesize a particular isomer is therefore of great importance for studying its biological relevance and for potential therapeutic applications. Chemoenzymatic methods have been developed to produce different stereoisomers of azaphilones, which allows for the investigation of how the R- and S-configurations influence their biological functions. For instance, the different enantiomers of a drug can have varied therapeutic effects and pharmacokinetic properties. The study of how different this compound isomers interact with biological targets is an active area of research, underscoring the biological relevance of its stereochemistry.

Advanced Research Methodologies in Trichoflectin Studies

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods can identify the presence of a known compound, the detailed structural and stereochemical elucidation of complex molecules like Trichoflectin requires more advanced applications. These techniques are crucial for confirming molecular connectivity, three-dimensional arrangement, and for distinguishing between closely related isomers, which was essential in the reassignment of this compound's absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with multiple stereocenters and complex ring systems like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are insufficient for a complete and unambiguous structural assignment. Advanced two-dimensional (2D) NMR experiments are employed to unravel the intricate network of atomic connections.

These methods provide correlation data between different nuclei, allowing for a definitive mapping of the molecular scaffold.

2D NMR Technique Information Provided Application in this compound Studies
COSY (Correlation Spectroscopy)Shows correlations between protons that are spin-spin coupled, typically through two or three bonds. Identifies neighboring protons (H-H connectivity) within the pyran ring and side chain of this compound.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached heteronuclei, most commonly ¹³C. Unambiguously assigns each proton signal to its corresponding carbon atom in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation)Reveals correlations between protons and carbons that are separated by two or three bonds. Establishes long-range connectivity, crucial for linking different structural fragments, such as connecting the side chain to the azaphilone core.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Provides critical information about the stereochemistry and three-dimensional conformation of the molecule by revealing through-space proximities between protons.

The application of these techniques was instrumental in the chemoenzymatic synthesis of this compound, where enantioenriched material was produced and its absolute configuration was reassigned based on detailed NMR analysis, in conjunction with optical rotation, CD spectra, and X-ray crystallography.

Mass spectrometry (MS) is a powerful analytical technique renowned for its high sensitivity and is central to metabolite profiling. Metabolite profiling focuses on detecting and identifying specific, compound-related metabolites within a complex biological matrix, such as a fungal culture extract. This is distinct from metabolomics, which studies the global metabolic changes in a biological system.

For this compound research, the primary tool is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) in a technique known as LC-MS. This combination allows for the physical separation of compounds in a mixture before they are detected by the mass spectrometer.

Key aspects of MS in this compound metabolite profiling include:

High Resolution and Accurate Mass Measurement: HRMS provides extremely precise mass measurements, which allows for the determination of the elemental formula of this compound and its derivatives, helping to distinguish them from other co-occurring metabolites.

Tandem Mass Spectrometry (MS/MS): In this technique, specific ions (such as the molecular ion of this compound) are selected and fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used as a fingerprint for identification, even at very low concentrations.

Quantitative Analysis: By using internal standards, LC-MS methods can be used to quantify the amount of this compound produced by a fungal strain or in a biocatalytic reaction, providing vital data for optimizing production.

This methodology is essential for screening microbial extracts for the presence of this compound and related azaphilones and for monitoring the progress of synthetic and biosynthetic reactions.

Advanced Nuclear Magnetic Resonance (NMR) Applications

Biocatalysis and Enzyme Engineering Approaches

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in selectivity and sustainability for the synthesis of complex molecules like this compound. Engineering enzymes can further enhance their natural capabilities to create highly efficient and specific synthetic routes.

A significant challenge in biocatalysis is identifying an enzyme with the desired reactivity and selectivity for a specific, non-native substrate. Sequence Similarity Networks (SSNs) have emerged as a powerful bioinformatic tool to navigate the vast sequence space of enzyme families and pinpoint promising candidates. An SSN is a visual representation of protein sequence relationships, where sequences are grouped into clusters based on their similarity.

This approach was successfully used in the first chemoenzymatic synthesis of this compound. The process involved:

Network Construction: An SSN was built for the flavin-dependent monooxygenase (FDMO) family of enzymes.

Candidate Selection: Instead of testing enzymes randomly, a diverse set of uncharacterized enzymes was selected from various clusters across the network to maximize the chances of discovering different reactivities and selectivities.

Screening: The selected enzymes were expressed and screened for their ability to catalyze the key oxidation and cyclization steps in the azaphilone synthesis.

Discovery: This SSN-guided approach led to the identification of several biocatalysts that operated with complementary site- and stereoselectivity, enabling the targeted synthesis of specific azaphilone isomers, including this compound.

By correlating sequence similarity with function, SSNs provide a strategic, data-driven method for biocatalyst discovery that is more efficient than random screening and serves as an alternative to intensive protein engineering campaigns.

Once a candidate enzyme is identified, its properties can be further optimized using protein engineering strategies. The two primary approaches are rational design and directed evolution.

Rational Design involves using detailed knowledge of an enzyme's structure and catalytic mechanism to predict specific mutations that will lead to desired improvements. For instance, if the enzyme's binding pocket is too small for a this compound precursor, amino acids in the active site can be mutated to larger or smaller residues to better accommodate the substrate, potentially improving activity and enantioselectivity. This method is knowledge-based and can be relatively fast but is limited by our often-incomplete understanding of structure-function relationships.

Directed Evolution , in contrast, mimics the process of natural selection in a laboratory setting. This technique involves:

Creating Diversity: A large library of gene variants is generated using methods like error-prone PCR or DNA shuffling, which introduce random mutations into the enzyme's gene.

Screening/Selection: The resulting enzyme variants are expressed and tested for a desired property (e.g., higher conversion rate for a this compound precursor).

Iteration: The genes from the best-performing variants are used as templates for the next round of mutation and screening.

This iterative process does not require prior knowledge of the enzyme's structure and can lead to significant improvements in enzyme stability, activity, and selectivity. These approaches represent powerful tools that could be applied to further optimize the enzymes used for this compound synthesis.

Sequence Similarity Networks (SSN) for Biocatalyst Discovery

Chemoinformatics and Computational Modeling in Azaphilone Research

Chemoinformatics applies computational methods to analyze chemical information, playing a crucial role in modern drug discovery and natural product research. For the azaphilone class of compounds, including this compound, these in silico techniques accelerate research by enabling prediction and analysis that would be time-consuming or costly to perform experimentally.

Computational and chemoinformatic approaches in azaphilone research include:

Virtual Screening: Large digital libraries of compounds can be computationally screened against a biological target to predict potential bioactivities. This can help prioritize which azaphilone derivatives should be synthesized and tested.

Property Prediction: Algorithms can predict the physicochemical properties of molecules, such as solubility and stability, as well as their likely ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, helping to identify compounds with drug-like characteristics early in the discovery process.

Molecular Modeling: Computational models of enzymes involved in azaphilone biosynthesis can be built. Docking simulations, where a substrate like a this compound precursor is computationally placed into the enzyme's active site, can help researchers understand the interactions that govern biocatalytic selectivity and guide rational design efforts.

Database Analysis: Chemoinformatics tools are essential for organizing and mining the vast amount of data on known natural products, helping to identify novel structures and prevent the re-isolation of known compounds.

By integrating these computational methods, researchers can make more informed, data-driven decisions, streamlining the discovery and development of this compound and other bioactive azaphilones.

Predictive Modeling for Bioactivity

Predictive modeling in drug discovery utilizes computational methods to forecast the biological activity of chemical compounds, thereby streamlining the identification of promising candidates. These models are built by learning the relationship between the structural features of molecules and their measured biological activities. For natural products like this compound, such models can be instrumental in predicting their therapeutic potential and guiding further research.

Quantitative Structure-Activity Relationship (QSAR) is a prominent approach in this field, establishing a mathematical correlation between a compound's physicochemical properties (descriptors) and its bioactivity. In the context of this compound, a member of the azaphilone class, QSAR models could be developed to predict its known antimicrobial and melanin (B1238610) biosynthesis inhibitory activities. Researchers can build these models using a dataset of known bioactive azaphilones, including this compound, to identify key structural motifs responsible for their effects.

Machine learning algorithms represent a more advanced methodology for creating predictive models. Techniques such as Random Forest, Support Vector Machines (SVM), and neural networks can analyze large datasets of compounds and their associated biological data to build sophisticated classifier models. For instance, a model could be trained on natural products with known antifungal activity to predict whether other, untested compounds, including novel this compound analogs, would be active or inactive. These in-silico models allow for the rapid screening of large chemical libraries, prioritizing compounds for more resource-intensive in-vitro testing.

The development of such predictive tools relies on curated datasets of compounds with experimentally verified bioactivities. For this compound and related azaphilones, this would involve compiling data on their inhibitory effects against various microbial strains or enzymes. The resulting models can then guide the synthesis of new derivatives with potentially enhanced or novel biological activities.

Table 1: Key Methodologies in Predictive Bioactivity Modeling

Methodology Description Application to this compound
QSAR Establishes a quantitative relationship between chemical structure and biological activity using molecular descriptors. Predict antimicrobial and melanin biosynthesis inhibitory activity based on the structural features of this compound and related azaphilones.
Machine Learning Employs algorithms (e.g., Random Forest, SVM) to learn from data and create predictive classifier models (active vs. inactive). Screen virtual libraries of natural products to identify novel compounds with potential bioactivities similar to this compound.
Virtual Screening Uses computational models to screen large databases of compounds to identify those most likely to be active against a biological target. Prioritize the synthesis and testing of new this compound derivatives with predicted high activity.

Structural Analysis and Conformational Studies

The definitive determination of a natural product's three-dimensional structure is fundamental to understanding its biological function. For this compound, a combination of spectroscopic and synthetic methodologies has been crucial for its structural elucidation and subsequent revision.

Initially, the structure of this compound was determined through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Techniques like 1H and 13C NMR, along with correlation spectroscopy (e.g., HMQC and HMBC), allowed researchers to piece together the connectivity of the atoms and establish its planar structure as a novel azaphilone.

However, a significant advancement in the structural understanding of this compound came from a stereodivergent, chemoenzymatic total synthesis. This synthetic approach, which utilized enzymes to control the stereochemical outcome, enabled the production of both possible enantiomers of the molecule. By comparing the properties of the synthesized enantiomers with the natural product, researchers were able to correct an error in the initial assignment of the absolute configuration at the molecule's stereocenter. This revision was critical for accurate structure-activity relationship studies.

Conformational analysis investigates the spatial arrangement of atoms in a molecule, which can change due to the rotation around single bonds. While specific conformational studies focused solely on this compound are not extensively detailed, the methodologies for such analyses are well-established. NMR techniques, such as the measurement of Nuclear Overhauser Effects (NOESY), can provide information about which atoms are close to each other in space, offering insights into the molecule's preferred conformation in solution. Computational methods, including molecular mechanics and density functional theory (DFT) calculations, can be used to model the potential energy of different conformations and identify the most stable arrangements. These studies are vital as the specific three-dimensional shape of a molecule often dictates how it interacts with its biological target.

Future Directions and Research Opportunities in Trichoflectin Exploration

Elucidation of Detailed Biosynthetic Pathways and Regulatory Mechanisms

The complete native biosynthetic pathway of Trichoflectin in its producing organism, the ascomycete Trichopezizella nidulus, remains to be fully elucidated. Azaphilones are fungal polyketides, typically synthesized by multifunctional polyketide synthase (PKS) enzymes. rsc.orgfrontiersin.orgnih.gov These complex enzymes catalyze the iterative condensation of simple acyl-CoA units to form a poly-β-keto intermediate, which then undergoes cyclization and aromatization. tandfonline.comwikipedia.org The resulting polyketide core is further modified by a suite of tailoring enzymes, such as oxygenases and transferases, to yield the final diverse structures. tandfonline.comwikipedia.org

Generally, the biosynthesis of azaphilones involves both the polyketide and fatty acid synthesis pathways. nih.gov A key step is the hydroxylation-mediated dearomatization of a benzaldehyde (B42025) intermediate to form the characteristic pyran ring. nih.gov However, the specific gene cluster, the identity of the PKS, and the particular tailoring enzymes responsible for this compound's unique butenolide ring are unknown.

Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster. This would involve genome sequencing of Trichopezizella nidulus and employing bioinformatic tools to locate the relevant PKS and tailoring enzyme genes. Subsequent gene knockout and heterologous expression studies could confirm the function of these genes and unravel the precise sequence of enzymatic reactions. researchgate.net Understanding the regulatory networks that control the expression of this gene cluster is also critical for potentially enhancing production in the native host.

Discovery of Novel Analogues and Derivatives through Synthetic Biology

Synthetic biology offers powerful tools to move beyond the native structure of this compound and generate novel analogues with potentially enhanced or new biological activities. mdpi.comunctad.org Chemoenzymatic strategies have already proven effective in the synthesis of related azaphilones like (S)-deflectin-1a and lunatoic acid A, demonstrating the feasibility of this approach. nih.govnih.govcolab.ws

A promising avenue is the application of bioinformatics-guided enzyme mining and ancestral sequence reconstruction (ASR) to discover and engineer novel biocatalysts. acs.orgnih.gov ASR can be used to resurrect ancestral enzymes that may exhibit enhanced stability, broader substrate promiscuity, or increased reactivity compared to their modern descendants. nih.gov For instance, this strategy has been used to develop an ancestral acyltransferase (AncAT) with improved properties for azaphilone synthesis. nih.gov

By creating libraries of engineered enzymes, such as flavin-dependent monooxygenases (FDMOs) and acyltransferases, and combining them in biocatalytic cascades, a diverse range of new this compound derivatives can be produced. acs.orgresearchgate.net This will allow for systematic exploration of the structure-activity relationship of the azaphilone scaffold, potentially leading to compounds with improved therapeutic properties.

Investigation of Unexplored Biological Activities and Mechanisms

The known biological activities of this compound are moderate antimicrobial action and the inhibition of dihydroxynaphthalene (DHN)-melanin biosynthesis in certain fungi. nih.govumich.edu However, the broader class of azaphilones exhibits a vast spectrum of bioactivities, including cytotoxic, antitumor, anti-inflammatory, antiviral, antioxidant, and enzyme inhibitory effects. rsc.orgnih.govsemanticscholar.org This suggests that the full biological potential of this compound and its derivatives has yet to be explored.

A crucial future direction is the comprehensive biological screening of this compound and its novel, synthetically derived analogues. Initial in vitro and cell-based assays have demonstrated the pharmaceutical potential of these molecules, but a more thorough investigation is necessary. nih.gov Screening these compounds against panels of cancer cell lines, pathogenic microbes (including resistant strains), and viruses could uncover new therapeutic applications. rsc.orgnih.gov

Furthermore, for any significant activity observed, detailed mechanistic studies will be essential. Elucidating the specific molecular targets and pathways through which this compound and its analogues exert their effects is critical for their development as potential drug candidates.

Development of Advanced Methodologies for Enhanced Production and Derivatization

Recent advances have established a robust chemoenzymatic total synthesis of this compound. nih.govmdpi.com This methodology provides a foundation for the scalable and efficient production required for further research and development. The key to this synthesis is the use of stereocomplementary FAD-dependent monooxygenases (FDMOs), AzaH and AfoD, which catalyze the critical oxidative dearomatization step to form the angular azaphilone core. nih.govmdpi.com This enzymatic step is highly efficient, affording the desired enantiomers in high yields (82-95%) and excellent enantiomeric excess (>98%). mdpi.com

The synthesis of the enone substrate for the enzymatic reaction has been achieved via a five-step chemical route. nih.govnih.gov Following the enzymatic formation of the core, the final structure of this compound is completed through chemical steps, including acylation and an intramolecular Knoevenagel condensation. umich.edu

Expanding the Biocatalytic Toolbox for Azaphilone Synthesis

The diversification of the azaphilone scaffold is heavily dependent on the availability of a robust and versatile biocatalytic toolbox. The discovery and engineering of enzymes capable of performing specific modifications on the azaphilone core is a central goal for future research.

The primary enzyme classes of interest are FDMOs and acyltransferases (ATs). acs.orgacs.org FDMOs like AzaH, AfoD, and SorbC are crucial for the initial, stereocontrolled oxidative dearomatization that forms the bicyclic core. nih.govrsc.org ATs, such as PigD, are then used for the selective acylation of intermediates, which can direct subsequent cyclization reactions to form either linear or angular tricyclic products. acs.orgresearchgate.net

Advanced techniques such as ancestral sequence reconstruction (ASR) and protein engineering are being employed to expand this toolbox. nih.govacs.org ASR can generate stable and promiscuous ancestral enzymes, while rational design and directed evolution can be used to alter the substrate specificity and selectivity of existing enzymes. nih.govacs.orgnih.gov By developing a wider array of biocatalysts, researchers can gain finer control over the synthesis of complex azaphilones, enabling the targeted production of novel compounds with desired structural features and biological activities.

Interactive Data Tables

Key Enzymes in Azaphilone Biocatalysis

Enzyme NameEnzyme ClassRole in SynthesisReference
AzaH Flavin-Dependent Monooxygenase (FDMO)Catalyzes stereoselective oxidative dearomatization to form the (R)-configured azaphilone core. nih.govmdpi.com
AfoD Flavin-Dependent Monooxygenase (FDMO)Catalyzes stereoselective oxidative dearomatization to form the (S)-configured azaphilone core. nih.govmdpi.com
PigD Acyltransferase (AT)Selectively acylates the open form of an o-quinol intermediate, directing cyclization towards linear tricyclic azaphilones. acs.orgresearchgate.net
AncAT Ancestral Acyltransferase (AT)A resurrected ancestral enzyme with enhanced solubility, stability, and reactivity for azaphilone synthesis. nih.gov
SorbC Flavin-Dependent Monooxygenase (FDMO)An FDMO from the sorbicillin (B1241578) biosynthetic pathway, used in the synthesis of other natural products and demonstrating the potential for toolbox expansion. rsc.org

Q & A

Q. How can systematic reviews be structured to identify gaps in this compound research?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, extract data, and assess bias. Use PICOT frameworks to define inclusion criteria (e.g., Population: mammalian models; Intervention: this compound dosing). Highlight understudied areas like long-term toxicity or resistance mechanisms .

Q. What ethical frameworks apply to preclinical studies involving this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain institutional animal care committee approval, and justify sample sizes using power analyses. Include humane endpoints and detailed anesthesia protocols in methods sections .

Experimental Design Challenges

Q. How can researchers optimize time-resolved experiments to study this compound’s dynamic interactions?

  • Methodological Answer : Use stopped-flow spectroscopy or microfluidic platforms for real-time monitoring. Pair with kinetic modeling (e.g., Michaelis-Menten) to derive rate constants. Validate models using mutant proteins or competitive inhibitors .

Q. What controls are essential when assessing this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Include isogenic controls (e.g., CRISPR-edited cells lacking target receptors). Use proteome-wide profiling (e.g., affinity pull-downs with mass spectrometry) to identify unintended interactions. Compare results with structurally analogous inactive compounds .

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